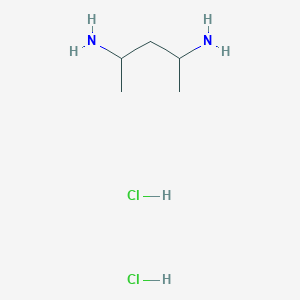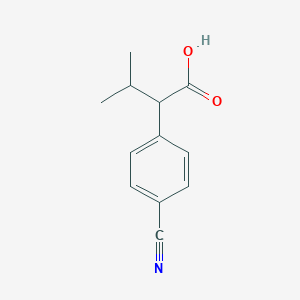![molecular formula C11H15N5 B2553557 4-[1-(2H-四唑-5-基)丁烷-2-基]苯胺 CAS No. 2567503-40-4](/img/structure/B2553557.png)
4-[1-(2H-四唑-5-基)丁烷-2-基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is an organic compound that features a tetrazole ring attached to a butyl chain, which is further connected to an aniline group
科学研究应用
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
Target of Action
It’s known that many tetrazole derivatives interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction could lead to changes in the conformation of the target proteins, potentially altering their function .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various cellular processes .
Result of Action
Some tetrazole derivatives have been found to exhibit significant inhibitory activity, suggesting that they may have potential therapeutic applications .
生化分析
Biochemical Properties
In biochemical reactions, 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline interacts with various enzymes and proteins. For instance, it has been found to interact with the P38 MAP kinase protein . The nature of these interactions involves non-covalent binding, which can result in a variety of biological properties .
Cellular Effects
The effects of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antibacterial, anticancer, and anti-TB activities .
Molecular Mechanism
At the molecular level, 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes .
Metabolic Pathways
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline typically involves the reaction of aniline derivatives with tetrazole-containing intermediates. One common method includes the alkylation of aniline with a butyl chain that has a tetrazole moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing waste .
化学反应分析
Types of Reactions
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Conditions often involve the use of acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the aniline group.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 4-[1-(1H-1,2,3,4-Tetrazol-5-yl)butan-2-yl]aniline
- 4-[1-(2H-Tetrazol-5-yl)butanoic acid
- N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide
Uniqueness
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is unique due to its specific structural configuration, which combines the properties of both the tetrazole ring and the aniline group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
4-[1-(2H-tetrazol-5-yl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-8(7-11-13-15-16-14-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAHKNJGMKZTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=NNN=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2553478.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2553480.png)
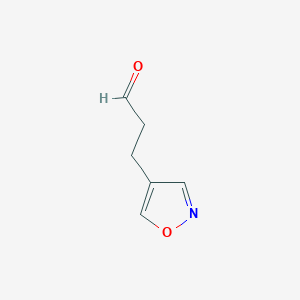
![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)
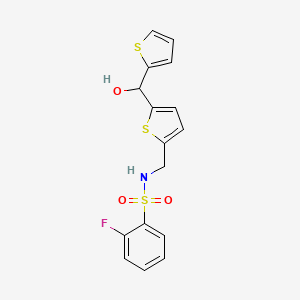
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)
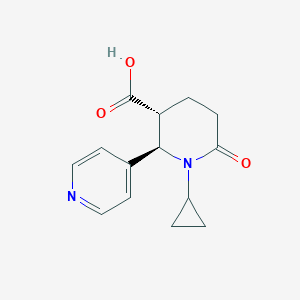

![1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2553489.png)

